
3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyran-4-ones. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . It is structurally characterized by the presence of hydroxyl and methoxy groups attached to the benzopyran ring, which contribute to its unique chemical behavior and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where the phenolic compound reacts with the benzaldehyde in the presence of a base such as sodium hydroxide . The reaction mixture is then subjected to reflux conditions to facilitate the formation of the benzopyran-4-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzopyran-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baicalin: Another benzopyran-4-one derivative with similar antioxidant and anti-inflammatory properties.
Pinostrobin: A flavanone with hydroxyl and methoxy groups, known for its antioxidant activity.
Genkwanin: A methoxyflavone with anti-inflammatory and anticancer activities.
Uniqueness
3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its combination of hydroxyl and methoxy groups enhances its ability to interact with various biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
25572-50-3 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
3,5-dihydroxy-6-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-11-8-7-10-12(13(11)17)14(18)15(19)16(21-10)9-5-3-2-4-6-9/h2-8,17,19H,1H3 |
InChI-Schlüssel |
HSELOZMBAKAJAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



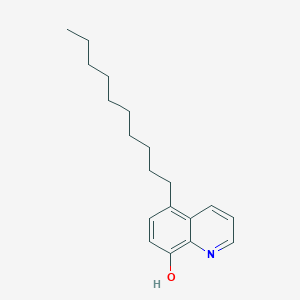

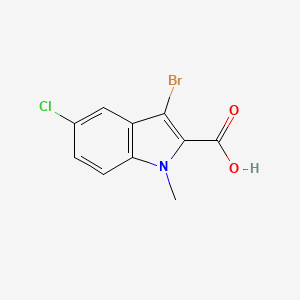
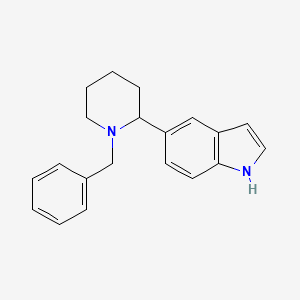


![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)
![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)
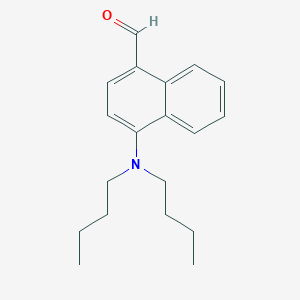
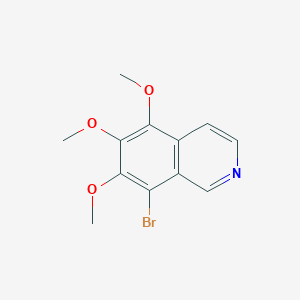

![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)

